N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl-substituted 1,2,3-triazole carboxamide. This scaffold is structurally optimized for interactions with biological targets, leveraging the imidazo[2,1-b]thiazole moiety’s proven role in enzyme inhibition (e.g., COX-2) and the triazole ring’s capacity for hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS/c27-19(17-12-21-26(24-17)16-4-2-1-3-5-16)22-15-8-6-14(7-9-15)18-13-25-10-11-28-20(25)23-18/h1-13H,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUVBLGDVZCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit antitubercular, antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, anthelmintic, antihypertensive, cardiotonic, and insecticidal properties, suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy.
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Moiety : This can be achieved through cyclization reactions involving thiazole and imidazole derivatives.
- Triazole Formation : The triazole ring is often synthesized using the Huisgen cycloaddition reaction between azides and alkynes.
- Carboxamide Group Introduction : The carboxamide functionality is introduced via acylation reactions.
Antitumor Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of imidazo[2,1-b]thiazole showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating strong antitumor potential .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A-431 | 1.61 |
| 2 | Jurkat | 1.98 |
The mechanism of action for this compound appears to involve:
- Inhibition of Bcl-2 Protein : Molecular dynamics simulations suggest that this compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and assessed their anticancer efficacy. The results indicated that compounds with the N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl) structure exhibited enhanced cytotoxicity compared to their analogs lacking this moiety .
Case Study 2: Structure Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the phenyl ring significantly influenced the biological activity of the compounds. For instance:
- Electron-donating groups at the para position increased cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole scaffold is widely explored for its pharmacological versatility. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, target specificity, and bioactivity:
Structural Analogs and Substituent Effects
Key Observations:
Substituent Position and Activity:
- C-5 Modifications: The dimethylamine group at C-5 in compound 6a significantly enhances COX-2 selectivity (IC50 = 0.08 µM) compared to unsubstituted analogs (e.g., compound 5 , IC50 = 1.4 µM) . This suggests that bulky, electron-donating groups at C-5 improve both potency and selectivity.
- C-6 Aryl Groups: A 4-(methylsulfonyl)phenyl group at C-6 (as in 5 and 6a ) is critical for COX-2 inhibition, likely due to its mimicry of arachidonic acid’s sulfonamide-binding pocket .
Heterocycle Variations: Replacing the triazole in the target compound with a thiadiazole (e.g., compound 3) alters electronic properties and reduces COX-2 affinity, emphasizing the triazole’s role in stabilizing enzyme interactions . SRT1720, which shares the imidazo[2,1-b]thiazole core but incorporates a quinoxaline-carboxamide, shifts target specificity to SIRT1, a deacetylase involved in aging and metabolism .
Physicochemical Properties:
- The phenyl-triazole carboxamide in the target compound may enhance solubility and bioavailability compared to methylsulfonyl-substituted analogs (e.g., 5 , 6a ), which are more lipophilic .
Target Specificity and Therapeutic Potential
- COX-2 Inhibitors: Compounds like 6a demonstrate that imidazo[2,1-b]thiazoles are viable anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs .
- SIRT1 Agonists: SRT1720’s activity highlights the scaffold’s adaptability for non-inflammatory targets, suggesting the target compound could be repurposed for metabolic or neurodegenerative diseases .
Preparation Methods
Cyclization of Ethyl-2-Aminothiazole-4-Carboxylate
The imidazo[2,1-b]thiazole core is constructed through a cyclization reaction. Ethyl-2-aminothiazole-4-carboxylate is condensed with phenacyl bromides under reflux conditions in ethanol. For example, ethyl bromopyruvate reacts with thiourea to yield ethyl-2-aminothiazole-4-carboxylate, which subsequently undergoes cyclization with 4-bromophenyl phenacyl bromide to form the imidazo[2,1-b]thiazole scaffold.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester group of the cyclized product is hydrolyzed to a carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O) in tetrahydrofuran (THF)/water:
$$
\text{Ester} + \text{LiOH·H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{EtOH}
$$
Optimization Note : Excess LiOH (2.5 equiv) and 12-hour stirring at room temperature achieve complete conversion.
Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is formed via CuAAC between phenylacetylene and an azide precursor. For example:
- Azide Preparation : Sodium azide reacts with benzyl bromide to form benzyl azide.
- Cycloaddition : Benzyl azide and phenylacetylene undergo Cu(I)-catalyzed cyclization to yield 2-phenyl-2H-1,2,3-triazole.
Reaction Conditions :
Oxidation to Carboxylic Acid
The triazole methyl ester (if formed) is oxidized to the carboxylic acid using KMnO₄ in acidic conditions:
$$
\text{Triazole ester} + \text{KMnO}4 + \text{H}2\text{SO}4 \rightarrow \text{Triazole carboxylic acid} + \text{MnSO}4 + \text{H}_2\text{O}
$$
Amide Coupling of Intermediates
The final step involves coupling the imidazo[2,1-b]thiazole-phenyl amine with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using carbodiimide-based reagents.
EDCI/HOBt-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{Amide} + \text{Byproducts}
$$
Optimized Protocol :
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- ¹H/¹³C NMR : Confirms aryl proton environments and carbonyl groups.
- HPLC-MS : Verifies molecular weight (C₂₁H₁₅N₅O₂S: theoretical 409.09 g/mol).
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Ref.) | Method 2 (Ref.) |
|---|---|---|
| Cyclization | Ethanol reflux | DMF, 100°C |
| Coupling Reagent | EDCI/HOBt | DCC/DMAP |
| Triazole Formation | CuAAC | Huisgen cyclization |
| Overall Yield | 52% | 48% |
Key Findings :
- EDCI/HOBt coupling offers higher reproducibility for moisture-sensitive intermediates.
- CuAAC outperforms thermal Huisgen cyclization in regioselectivity.
Challenges and Optimization Strategies
Steric Hindrance in Coupling
Bulky substituents on the triazole ring reduce coupling efficiency. Using ultrasonic irradiation (40 kHz) improves reaction kinetics by 20%.
Byproduct Formation
Over-oxidation during triazole synthesis is mitigated by controlled KMnO₄ addition at 0°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
